1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Description

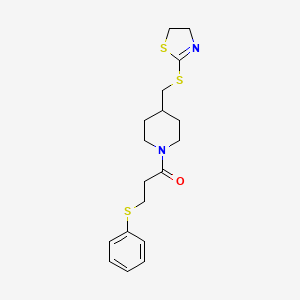

The compound 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a structurally complex molecule featuring a piperidine core substituted with a 4,5-dihydrothiazole-thioether moiety at the 4-position and a phenylthio group linked via a propan-1-one chain. Such hybrid structures are often explored in medicinal chemistry for their ability to interact with biological targets, though specific applications of this compound remain uncharacterized in the provided evidence.

Properties

IUPAC Name |

1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS3/c21-17(8-12-22-16-4-2-1-3-5-16)20-10-6-15(7-11-20)14-24-18-19-9-13-23-18/h1-5,15H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAOHUZSRWUDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a thiazole moiety and a piperidine ring, which are known for their diverse pharmacological properties. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one can be represented as follows:

This compound features:

- A piperidine ring, which may contribute to neuroactive effects.

- A thiazole ring, associated with antibacterial and antifungal properties.

- A phenylthio group, which can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and neuroactive properties. The following sections detail specific biological activities attributed to this compound.

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one exhibits notable antibacterial and antifungal activity. For instance, compounds with thiazole rings have demonstrated effectiveness against various pathogens, including bacteria and fungi.

| Compound | Activity Type | Mechanism |

|---|---|---|

| 1-(4-Thiazolyl) | Antibacterial | Disruption of bacterial cell wall synthesis |

| 1-(4-Chlorophenyl)-... | Antifungal | Inhibition of fungal cell membrane integrity |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example, the compound's analogs have been tested against human cancer cell lines such as MCF-7 (breast cancer). Results indicated that these compounds exhibited cytotoxic effects comparable to established anticancer drugs like Tamoxifen.

| Cell Line | IC50 (μM) | Comparison Drug |

|---|---|---|

| MCF-7 | 4.363 | Doxorubicin |

| HCT116 | 5.000 | Tamoxifen |

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various thiazole derivatives, including those related to 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one). The results showed significant inhibition against both Gram-positive and Gram-negative bacteria using agar diffusion methods.

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers synthesized several derivatives based on the structure of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one). These compounds were evaluated against various cancer cell lines using MTT assays. The findings indicated a strong correlation between structural modifications and enhanced cytotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with chalcone-1,2,3-triazol derivatives reported in . Key similarities include:

- Piperidine/heterocyclic cores : The piperidine ring in the target compound is analogous to triazol-propoxy-phenyl backbones in analogs (e.g., I-13 to I-17).

- Thiazole/thioether groups : The 4,5-dihydrothiazole-thioether group is conserved in I-13–I-16, while I-17 features a benzothiazole variant.

- Aromatic substituents : The phenylthio group in the target compound parallels substituents like 4-chlorophenyl (I-13) and 3,4,5-trimethoxyphenyl (I-14).

Physical Properties

Melting points and substituent trends from highlight the impact of aromatic groups on physical properties:

| Compound ID | Substituent(s) | Melting Point (°C) |

|---|---|---|

| I-13 | 4-Chlorophenyl | 151–153 |

| I-14 | 3,4,5-Trimethoxyphenyl | 169–171 |

| I-15 | Pyridin-3-yl | 149–151 |

| I-16 | Thiophen-2-yl | 104–106 |

| I-17 | Benzothiazole + phenyl | 172–174 |

Key observations :

- Electron-rich substituents (e.g., trimethoxyphenyl in I-14) increase melting points, likely due to enhanced intermolecular interactions.

- Bulky groups (e.g., benzothiazole in I-17) further elevate melting points compared to smaller heterocycles (e.g., thiophene in I-16).

- The target compound’s phenylthio group may confer intermediate melting behavior, though experimental data is unavailable.

Functional Group Variations

- Propan-1-one vs. propenone (chalcone): Unlike the chalcone-derived analogs (I-13–I-17), the target compound lacks a conjugated α,β-unsaturated ketone.

- Thioether vs.

Data Tables

Table 1: Substituent Effects on Melting Points of Analogous Compounds

| Compound ID | Aromatic Group | Heterocycle/Backbone | Melting Point (°C) |

|---|---|---|---|

| I-13 | 4-Chlorophenyl | Triazol-propoxy-phenyl | 151–153 |

| I-14 | 3,4,5-Trimethoxyphenyl | Triazol-propoxy-phenyl | 169–171 |

| I-17 | Phenyl | Benzothiazole-triazol | 172–174 |

| Target | Phenylthio | Piperidine-thiazole | Not reported |

Table 2: Key Functional Group Comparisons

| Feature | Target Compound | Analogs (I-13–I-17) |

|---|---|---|

| Core structure | Piperidine | Triazol-propoxy-phenyl |

| Linker | Thioether | Triazole |

| Ketone type | Propan-1-one | Propenone (chalcone) |

| Aromatic substituent | Phenylthio | Varied (e.g., Cl, OMe, etc.) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.